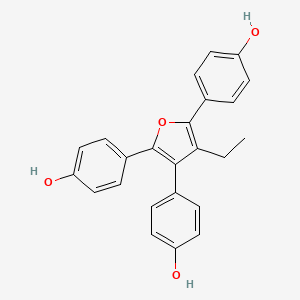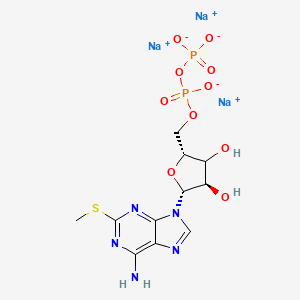
2-(Methylthio)adenosine 5'-diphosphate trisodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is a chemical compound with the empirical formula C11H14N5Na3O10P2S · xH2O and a molecular weight of 539.24 (anhydrous basis) . It is a potent purinergic agonist that displays selectivity for P2Y1, P2Y12, and P2Y13 receptors . This compound is known for its ability to induce platelet aggregation and inhibit cyclic AMP accumulation in platelets exposed to prostaglandin E1 .
Métodos De Preparación
The preparation of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate involves synthetic routes that typically include the methylation of adenosine derivatives followed by phosphorylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving purinergic signaling.
Biology: Plays a crucial role in studies related to cell signaling, platelet aggregation, and cyclic AMP accumulation.
Medicine: Investigated for its potential therapeutic applications in conditions involving platelet aggregation and purinergic signaling pathways.
Industry: Utilized in the production of specific biochemical reagents and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate involves its interaction with P2Y1, P2Y12, and P2Y13 receptors. As a potent purinergic agonist, it induces platelet aggregation and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1 . The molecular targets and pathways involved include the activation of purinergic receptors, leading to downstream signaling events that result in platelet shape change and aggregation .
Comparación Con Compuestos Similares
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate can be compared with other similar compounds such as:
Adenosine 5’-diphosphate (ADP): A naturally occurring purinergic agonist with similar effects on platelet aggregation.
2-Azidoadenosine 5’-diphosphate: Another ADP analogue with distinct chemical properties and biological activities.
2-Chloroadenosine 5’-diphosphate: An ADP analogue with unique substitution patterns and biological effects
The uniqueness of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate lies in its enhanced potency as an aggregating agent and its significant inhibitory effect on cyclic AMP accumulation compared to other ADP analogues .
Propiedades
Fórmula molecular |
C11H14N5Na3O10P2S |
|---|---|
Peso molecular |
539.24 g/mol |
Nombre IUPAC |
trisodium;[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6?,7-,10-;;;/m1.../s1 |
Clave InChI |
DYNGCIHMNWOBSU-NREAUEGZSA-K |
SMILES isomérico |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
SMILES canónico |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


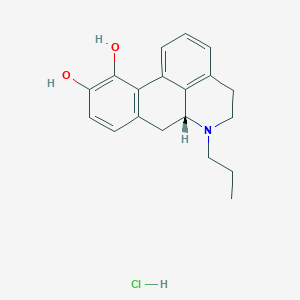
![(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10763502.png)
![sodium;(4aR,6S,7S,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763503.png)
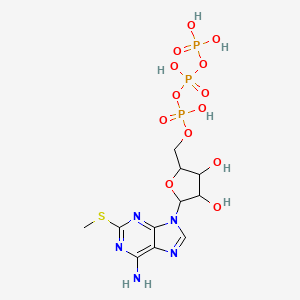
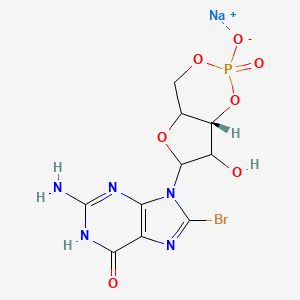
![[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10763529.png)
![sodium;(6S,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763530.png)

![ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763554.png)
![sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B10763556.png)

![ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763574.png)
